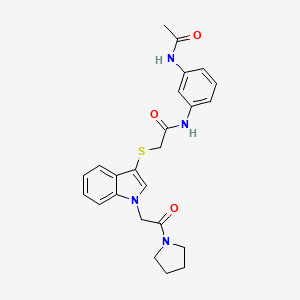

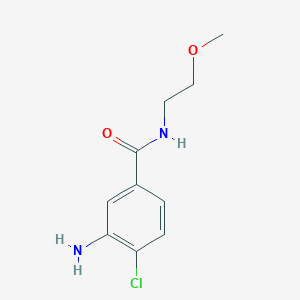

![molecular formula C9H13BrO2 B2962898 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone CAS No. 2413885-17-1](/img/structure/B2962898.png)

2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone” are not found, there are related studies on the synthesis of similar compounds. For instance, a fac-Ir (ppy) 3 -catalyzed intermolecular dearomative cyclization of 2-bromo-2- ( (5-bromofuran-2-yl)methyl)malonate and alkynes affording substituted spirolactones in yields of 19-91% via a 5- exo-dig radical cyclization under visible light is presented .Scientific Research Applications

Organic Synthesis

In organic chemistry, 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone is utilized as a versatile intermediate for synthesizing spirocyclic compounds . These compounds are prevalent in many natural products and pharmaceuticals due to their complex and rigid structures that can interact with biological targets. The spirocyclic framework of this compound provides a scaffold that can be further functionalized to create diverse molecular architectures.

Medicinal Chemistry

This compound finds its application in medicinal chemistry as a precursor for the synthesis of various pharmacologically active molecules . Its bromine atom can be used in cross-coupling reactions to introduce different substituents, which are essential for tuning the biological activity of potential drug candidates.

Materials Science

In materials science, the spirocyclic structure of 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone can be incorporated into polymers to enhance their thermal stability and rigidity . The presence of a bromine atom also allows for further chemical modifications, which can lead to the development of novel materials with unique properties.

Analytical Chemistry

Analytical chemists may employ this compound as a standard or reference material in chromatographic methods to identify or quantify similar compounds within complex mixtures . Its distinct spectroscopic signatures enable it to serve as a benchmark for calibration and method development.

Environmental Science

In environmental science, researchers can use this compound to study the degradation pathways of spirocyclic pollutants . Understanding how such structures break down in the environment can inform the design of more eco-friendly chemicals and help in assessing the long-term impact of existing substances.

Pharmacology

Pharmacologically, 2-Bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone can be a key intermediate in the synthesis of molecules designed to modulate biological pathways . Its structural complexity allows for interaction with various enzymes and receptors, making it a valuable tool in drug discovery and development.

Biochemistry

In biochemistry, this compound’s reactivity can be harnessed to study enzyme-catalyzed bromination reactions . It can act as a substrate to investigate the specificity and mechanism of enzymes that mediate halogenation, which is a critical modification in many bioactive compounds.

properties

IUPAC Name |

2-bromo-1-(5-oxaspiro[3.4]octan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2/c10-6-8(11)7-4-9(5-7)2-1-3-12-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFCJIRQSNREJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C2)C(=O)CBr)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

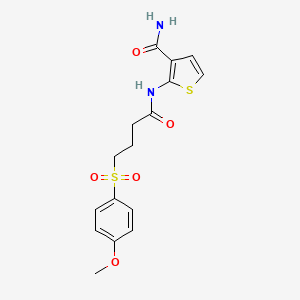

amine](/img/structure/B2962815.png)

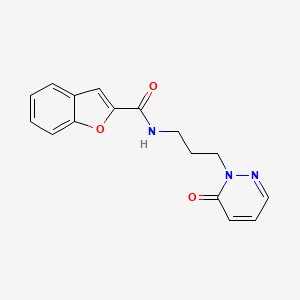

![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)

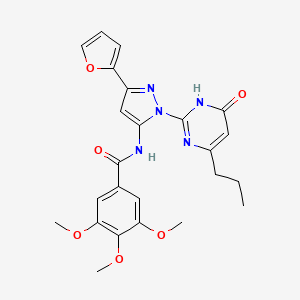

![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)

![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)

![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)